(E)-N'-(1-(4-phenylcyclohexyl)ethylidene)isonicotinohydrazide
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Overview
Description
(E)-N’-(1-(4-phenylcyclohexyl)ethylidene)isonicotinohydrazide is an organic compound characterized by its unique structure, which includes a phenyl group attached to a cyclohexyl ring, an ethylidene group, and an isonicotinohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(1-(4-phenylcyclohexyl)ethylidene)isonicotinohydrazide typically involves the condensation of 4-phenylcyclohexanone with isonicotinohydrazide under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then converted to the final product by dehydration. Common reagents used in this synthesis include acetic acid or hydrochloric acid as catalysts.
Industrial Production Methods
Industrial production of (E)-N’-(1-(4-phenylcyclohexyl)ethylidene)isonicotinohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(1-(4-phenylcyclohexyl)ethylidene)isonicotinohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as hydrazines or amines.
Substitution: The phenyl and cyclohexyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce hydrazines or amines. Substitution reactions can introduce various functional groups into the phenyl or cyclohexyl rings.
Scientific Research Applications
(E)-N’-(1-(4-phenylcyclohexyl)ethylidene)isonicotinohydrazide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (E)-N’-(1-(4-phenylcyclohexyl)ethylidene)isonicotinohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic processes or induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N’-(1-(4-phenylcyclohexyl)ethylidene)isonicotinohydrazide: A similar compound without the (E)-configuration.
4-Phenylcyclohexanone: A precursor in the synthesis of the target compound.
Isonicotinohydrazide: Another precursor used in the synthesis.
Uniqueness
(E)-N’-(1-(4-phenylcyclohexyl)ethylidene)isonicotinohydrazide is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs. The (E)-configuration can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable subject of study in various research fields.
Properties
IUPAC Name |
N-[(E)-1-(4-phenylcyclohexyl)ethylideneamino]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-15(22-23-20(24)19-11-13-21-14-12-19)16-7-9-18(10-8-16)17-5-3-2-4-6-17/h2-6,11-14,16,18H,7-10H2,1H3,(H,23,24)/b22-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNNGVFKLMCYKT-PXLXIMEGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=NC=C1)C2CCC(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=NC=C1)/C2CCC(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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